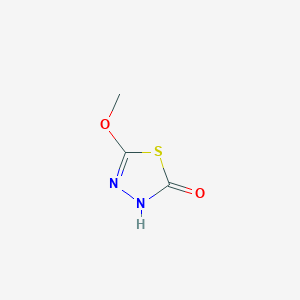

5-methoxy-1,3,4-thiadiazol-2(3H)-one

描述

Significance of Heterocyclic Systems in Chemical and Biomedical Sciences

Heterocyclic compounds form the largest and most diverse family of organic compounds. derpharmachemica.com Their importance is underscored by their presence in a vast number of biologically essential molecules, including nucleic acids (DNA and RNA), vitamins, and hemoglobin. derpharmachemica.com In the realm of pharmaceuticals, it is estimated that approximately 70% of all drugs and commercialized agrochemicals contain a heterocyclic component. researchgate.net The presence of heteroatoms such as nitrogen, oxygen, and sulfur within the ring structure imparts unique properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. msesupplies.comnumberanalytics.com This versatility allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates. msesupplies.com

The applications of heterocyclic chemistry extend beyond medicine into material science, where they are integral to the creation of dyes, polymers, and advanced materials like organic conductors and photovoltaic cells. msesupplies.com The continuous exploration of heterocyclic systems fuels innovation across numerous scientific disciplines. msesupplies.comnumberanalytics.com

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Academic Research

The 1,3,4-thiadiazole nucleus, a five-membered ring containing two nitrogen atoms and one sulfur atom, has garnered significant attention from researchers in recent decades. researchgate.netnih.gov This interest stems from the broad spectrum of pharmacological activities exhibited by its derivatives. researchgate.netresearchgate.net Academic research has extensively documented the potential of 1,3,4-thiadiazole-containing compounds in various therapeutic areas.

The structural versatility of the 1,3,4-thiadiazole ring allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.govresearchgate.net These activities include antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. nih.govresearchgate.net The stability of the aromatic thiadiazole ring often contributes to a favorable in vivo profile. gavinpublishers.com Consequently, the synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives remains an active and promising area of academic research. researchgate.netmdpi.com

Historical Context of 1,3,4-Thiadiazole Research

The journey of the thiadiazole ring system in scientific literature began with its initial description by Fischer in 1882. nih.gov However, it was the work of Freund and Kuhn in 1890 that elucidated the true nature of this heterocyclic ring. nih.gov Early applications of 1,3,4-thiadiazole derivatives were notably in the pharmaceutical field, where they were incorporated into sulfonamide-based antibacterial agents. gavinpublishers.com

Over the years, the scope of research expanded significantly as scientists began to uncover the diverse pharmacological potential of this scaffold. gavinpublishers.com This led to the investigation of 1,3,4-thiadiazole derivatives for a multitude of other applications, including their use as antitumor agents, pesticides, and even as analytical reagents. gavinpublishers.com The rich history of 1,3,4-thiadiazole research highlights its enduring importance and adaptability in the field of chemistry.

Rationale for Investigating 5-Methoxy-1,3,4-thiadiazol-2(3H)-one within the Thiadiazole Class

Within the broad class of 1,3,4-thiadiazole derivatives, specific compounds are often singled out for in-depth study due to their unique structural features or potential as key chemical intermediates. This compound is one such compound. It is recognized as a member of the thiadiazole chemical class. chemicalbook.com

The presence of a methoxy (B1213986) group at the 5-position and a ketone at the 2-position of the 1,3,4-thiadiazole ring makes this compound a valuable building block in organic synthesis. For instance, it has been identified as an important intermediate in the synthesis of the herbicide fluthiacet-methyl. nih.gov The investigation of such specific derivatives is crucial for understanding structure-activity relationships within the broader thiadiazole class and for the development of new synthetic methodologies. The crystal structure of this compound has been reported, providing valuable insights into its three-dimensional arrangement and intermolecular interactions. nih.gov

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C3H4N2O2S |

| Molecular Weight | 132.14 g/mol |

| CAS Number | 17605-27-5 |

| Canonical SMILES | COC1=NN=C(S1)O |

Research on Related Compounds

While direct research on the biological activities of this compound is not extensively published, studies on structurally related compounds highlight the potential of the methoxy-substituted thiadiazole scaffold. For example, various 5-(2-methoxy-1,8-naphthyridin-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines have been synthesized and characterized. researchgate.net Additionally, research into novel derpharmachemica.commsesupplies.comresearchgate.netthiadiazolo[3,2-a]pyrimidin-5-ones has demonstrated their potential as biofilm dispersal agents. nih.gov The synthesis of 1,3,4-thiadiazole derivatives with methoxyphenyl substituents has also been a focus of anticancer research, with some compounds showing notable cytotoxic activity. nih.gov These studies underscore the importance of the methoxy functional group in modulating the biological properties of thiadiazole derivatives.

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRENRSMVTOWJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170071 | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-27-5 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17605-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS 12956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3,4-thiadiazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 1,3,4 Thiadiazol 2 3h One and Its Derivatives

Established Synthetic Routes to 5-Methoxy-1,3,4-thiadiazol-2(3H)-one

The synthesis of the 1,3,4-thiadiazole (B1197879) scaffold can be achieved through various established methodologies, often involving the cyclization of open-chain precursors containing the requisite N-N-C-S linkage. A notable route to producing substituted 1,3,4-thiadiazole-2-thiones, which are structurally related to the target compound, involves the acid-catalyzed cyclization of 3-acyldithiocarbazic esters. connectjournals.com

A specific method for synthesizing the 5-methoxy substituted core involves the reaction of an O-methyl thiocarbazate with carbon disulphide in the presence of an alkali. connectjournals.com This reaction provides a direct pathway to the 5-methoxy-1,3,4-thiadiazole-2(3H)-thione, a close derivative of this compound. The title compound, this compound, is recognized as an important intermediate in the synthesis of herbicides. nih.govresearchgate.net

The reaction conditions, particularly the order of reagent addition, are critical in the synthesis of 5-methoxy-1,3,4-thiadiazole derivatives. When O-methyl thiocarbazate is treated with carbon disulphide and an alkali, the resulting product is 5-methoxy-1,3,4-thiadiazole-2(3H)-thione. connectjournals.com However, a reversal in the order of addition leads to the formation of an isomeric 5-methylthio compound. connectjournals.com This outcome is attributed to a transmethylation process, highlighting the sensitivity of the reaction pathway to the specific conditions employed. Optimization of this synthesis would therefore focus on controlling the sequence of reagent introduction to ensure the selective formation of the desired methoxy (B1213986) isomer over the methylthio alternative.

| Reagent 1 | Reagent 2 | Base | Product | Reference |

| O-methyl thiocarbazate | Carbon disulphide | Alkali | 5-methoxy-1,3,4-thiadiazole-2(3H)-thione | connectjournals.com |

| Carbon disulphide | O-methyl thiocarbazate | Alkali | 5-methylthio-1,3,4-thiadiazole isomer | connectjournals.com |

Novel Approaches in the Synthesis of 1,3,4-Thiadiazol-2(3H)-one Derivatives

Recent research has focused on developing novel and efficient synthetic routes to 1,3,4-thiadiazole derivatives, driven by their diverse biological activities. rsc.org These methods often aim to simplify multi-step procedures and improve yields. semanticscholar.org Common strategies include the oxidative cyclization of thiosemicarbazides and the reaction of thiosemicarbazides with carbon disulphide. semanticscholar.org

One novel approach involves the heterocyclization of precursors like (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene) hydrazinecarbonothioyl)hydrazinecarbothioamide. semanticscholar.org Gentle heating of these compounds in absolute ethanol leads to the formation of 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines in high yields (89–94%). semanticscholar.org This transformation proceeds via an intramolecular cyclization that results in the stable five-membered thiadiazole ring.

A valuable strategy for synthesizing new thiadiazoles involves the reaction of hydrazonoyl halides with various nucleophiles. researchgate.net For instance, the reaction of hydrazonoyl chlorides with methyl-2-arylidene hydrazine-carbodithioate in dioxane with triethylamine as a base proceeds via a nucleophilic substitution followed by an intramolecular cyclization. researchgate.net This pathway involves the elimination of methanethiol gas to yield the final thiadiazole product. researchgate.net This method is advantageous due to its simplicity, good yields, and the use of commercially available starting materials. researchgate.net

Dehydrating agents are frequently employed to facilitate the cyclization step in 1,3,4-thiadiazole synthesis. Monothiodiacylhydrazines, which can be prepared from the acylation of thiosemicarbazides, are common intermediates that can be cyclized to form 1,3,4-thiadiazoles. bu.edu.eg This dehydration is effectively achieved using strong acids like sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid. bu.edu.eg

Phosphorus oxychloride (POCl₃) is another widely used reagent for this purpose. It serves as both a dehydrating and cyclizing agent in the reaction between carboxylic acids and thiosemicarbazide derivatives. rsc.orgbu.edu.eg For example, a series of 1,3,4-thiadiazole derivatives were synthesized from the reaction of methoxy cinnamic acid and phenylthiosemicarbazide in the presence of phosphorus oxychloride. rsc.org

| Precursors | Cyclizing/Dehydrating Agent | Product Class | Reference |

| Monothiodiacylhydrazines | Polyphosphoric acid (PPA), H₂SO₄ | 2,5-Disubstituted-1,3,4-thiadiazoles | bu.edu.eg |

| Carboxylic acids, Thiosemicarbazide | Phosphorus oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-thiadiazoles | bu.edu.eg |

| Methoxy cinnamic acid, Phenylthiosemicarbazide | Phosphorus oxychloride (POCl₃) | Substituted 1,3,4-thiadiazoles | rsc.org |

Derivatization Strategies of the 1,3,4-Thiadiazol-2(3H)-one Core

The 1,3,4-thiadiazole ring serves as a versatile scaffold for the synthesis of more complex, biologically active molecules. rsc.orgnih.gov Derivatization is often carried out at the substituent positions of the heterocyclic core. A common precursor for such modifications is 2-amino-5-substituted-1,3,4-thiadiazole.

A prominent derivatization strategy involves the reaction of the amino group to form Schiff bases. These intermediates are generated by treating the 2-amino-1,3,4-thiadiazole (B1665364) with a substituted aldehyde, often using glacial acetic acid as a catalyst. nih.gov The resulting Schiff base can then undergo further reactions. For example, cyclocondensation with thioglycolic acid, using zinc chloride as a catalyst, yields thiazolidin-4-one derivatives appended to the thiadiazole core. nih.gov This multi-step synthesis demonstrates how the fundamental 1,3,4-thiadiazole structure can be elaborated to create a library of diverse compounds. nih.gov

Substitution at the 3-Position of the Thiadiazolone Ring

The nitrogen atom at the 3-position of the this compound ring is a common site for electrophilic attack, allowing for the introduction of various substituents. researchgate.net This transformation typically involves N-alkylation or N-acylation reactions.

In a typical N-alkylation, the thiadiazolone is treated with an alkyl halide in the presence of a base, such as sodium hydride (NaH). This process involves the deprotonation of the N-H group, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkyl halide in an SN2-type reaction. This method has been successfully used to synthesize a series of 3-alkyl-1,3,4-thiadiazol-2(3H)-one derivatives. researchgate.net

Table 1: Examples of N-Alkylation at the 3-Position

| Starting Material | Reagent | Base | Product |

|---|

This table illustrates a general reaction scheme for N-alkylation based on a similar thiadiazole core.

Introduction of Methoxybenzamide Moieties

Methoxybenzamide moieties can be introduced by creating an amide linkage, typically with a 2-amino-1,3,4-thiadiazole precursor. This involves the reaction of the amino group with a methoxybenzoyl chloride. For instance, 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine reacts with 2-methoxybenzoyl chloride in pyridine. The reaction is initially cooled, and the acyl chloride is added dropwise. The mixture is then stirred, leading to the formation of 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide. This synthesis creates a molecule where two methoxyphenyl rings are linked to the central thiadiazole core through an amide bond.

Formation of Thiazolidin-4-one Analogues

A significant chemical transformation involves the fusion of a thiazolidin-4-one ring to the thiadiazole scaffold. This is generally achieved through a multi-step process starting from a 2-amino-1,3,4-thiadiazole derivative.

The synthetic pathway proceeds as follows:

Schiff Base Formation: The 2-amino-1,3,4-thiadiazole is condensed with a substituted aromatic aldehyde. This reaction forms an imine or Schiff base intermediate (-N=CH-). chemmethod.comneliti.com

Cyclization: The resulting Schiff base is then reacted with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid). chemmethod.comchemmethod.com This step is a cyclocondensation reaction where the thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group forms an amide bond, closing the five-membered thiazolidin-4-one ring. chemmethod.comresearchgate.net The reaction is often catalyzed by zinc chloride (ZnCl₂) and carried out in a solvent like dioxane. chemmethod.com

This methodology has been used to synthesize a wide array of 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives. neliti.com

Table 2: General Synthesis of Thiazolidin-4-one Analogues

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | 2-Amino-1,3,4-thiadiazole derivative | Substituted Aldehyde | Schiff Base Intermediate |

Conjugation with Other Bioactive Scaffolds (e.g., Glucosides, Pyrazole (B372694), Quinazoline)

To enhance biological activity, the 1,3,4-thiadiazole nucleus is often conjugated with other known pharmacophores.

Glucosides: A series of 1,3,4-thiadiazole derivatives of glucosides have been synthesized using D-glucose and 5-amino-1,3,4-thiadiazole-2-thiol as starting materials via a convergent synthetic route. dntb.gov.ua

Pyrazole: Pyrazole-containing thiadiazole derivatives have been synthesized, leveraging the biological importance of both heterocyclic rings. These syntheses often involve multi-step reactions to link the two scaffolds.

Quinazoline: Quinazolin-4(3H)-one can be tethered to a 1,3,4-thiadiazole-thiol moiety. The synthesis involves preparing a 3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)methyl]quinazolin-4(3H)-one intermediate, which is then reacted with substituted phenacyl bromides in the presence of potassium carbonate to yield S-substituted derivatives.

Displacement Reactions for Ring Modification

While substitutions on the 1,3,4-thiadiazole ring are common, reactions that modify the ring structure itself are also reported. An example is the conversion of a 1,3,4-oxadiazole (B1194373) ring into a 1,3,4-thiadiazole ring. This can be achieved by treating the oxadiazole with reagents like thiourea or phosphorus pentasulfide (P₂S₅). mdpi.com

Another notable transformation is an unexpected intramolecular addition-elimination reaction. In one study, a 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol intermediate, when reacted with alkyl halides in the presence of sodium hydride, did not yield the expected ether. Instead, it underwent a rearrangement to form 3-alkyl-1,3,4-thiadiazol-2(3H)-one derivatives. researchgate.net This suggests a displacement reaction where the hydroxyl group attacks the C2 position of the thiadiazole ring, leading to a ring-opened intermediate that subsequently cyclizes to the more stable thiadiazolone form. researchgate.net

Reaction Mechanisms of Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new derivatives.

Detailed Mechanistic Pathways for Specific Transformations

N-Alkylation at the 3-Position: The mechanism for substitution at the 3-position is a standard nucleophilic substitution. The reaction is initiated by a base (e.g., NaH) abstracting the acidic proton from the N-H group of the thiadiazolone ring. This creates a resonance-stabilized thiadiazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new N-C bond. researchgate.netresearchgate.net

Formation of Thiazolidin-4-ones: The formation of the thiazolidin-4-one ring from a thiadiazole-derived Schiff base and thioglycolic acid follows a specific mechanistic pathway. chemmethod.com

Nucleophilic Attack: The sulfur atom of thioglycolic acid, being a potent nucleophile, attacks the electrophilic carbon of the imine (C=N) group in the Schiff base.

Proton Transfer: A proton transfer occurs, neutralizing the charges.

Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon of the carboxylic acid group.

Dehydration: This is followed by the elimination of a water molecule, leading to the formation of the stable five-membered thiazolidin-4-one ring. chemmethod.com

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of the 1,3,4-thiadiazole ring is significantly modulated by the nature of the substituents at the C-2 and C-5 positions. nih.gov These substituents exert profound electronic and steric effects that influence the rate (kinetics) and outcome (selectivity) of chemical transformations. The inherent electron-deficient character of the 1,3,4-thiadiazole ring, caused by the electronegativity of the two nitrogen atoms, makes the carbon atoms at positions C-2 and C-5 susceptible to nucleophilic attack. chemicalbook.comresearchgate.net Conversely, the ring nitrogen atoms are common sites for electrophilic attack, such as alkylation and acylation. chemicalbook.com

Electronic Effects

Electron-Donating Groups (EDGs): Substituents like the methoxy (-OCH₃) group at the C-5 position in the parent compound, this compound, are electron-donating. EDGs increase the electron density of the heterocyclic ring. While this effect slightly deactivates the ring carbons towards nucleophilic attack, it can enhance the nucleophilicity of the ring nitrogens, potentially increasing the rate of electrophilic attack (e.g., N-alkylation). The presence of EDGs like alkyl, aryl, or amino groups has been noted to facilitate electrophilic substitution reactions on the substituents themselves. chemicalbook.com

Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups (e.g., -NO₂, -SO₂R, -CF₃) at the C-5 position would further decrease the electron density of the ring. This effect significantly enhances the electrophilicity of the C-2 and C-5 carbons, making them more susceptible to nucleophilic substitution, provided a suitable leaving group is present. nih.govchemicalbook.com For instance, halogenated 1,3,4-thiadiazoles are important intermediates precisely because the halogen atom is readily displaced by nucleophiles. nih.gov

Computational studies using Density Functional Theory (DFT) on the parent 1,3,4-thiadiazole have shown that the C-2 and C-5 positions are electronically poor, which facilitates nucleophilic substitution. chemicalbook.com The introduction of various substituents alters these electronic properties, thereby tuning the molecule's reactivity for specific chemical transformations. rsc.org

Steric Effects and Reaction Selectivity

Beyond electronics, the size and position of substituents provide steric hindrance that can dictate the regioselectivity of a reaction. This is particularly evident in transformations involving the ring nitrogen atoms.

For derivatives of this compound, which exist in tautomeric equilibrium with related structures, reactions like alkylation can potentially occur at multiple sites (e.g., N-3, N-4, or the exocyclic oxygen/sulfur). Research on analogous 5-substituted 2-acylamino-1,3,4-thiadiazoles has demonstrated that alkylation under basic conditions occurs quantitatively and regiospecifically at the N-3 position of the thiadiazole ring. researchgate.net This strong preference for forming the endocyclic N-alkylated product over the exocyclic amide-nitrogen product highlights the directing influence of the heterocyclic system. researchgate.net

This regioselectivity can be attributed to a combination of factors:

Acidity: The N-3 proton is often the most acidic, leading to preferential deprotonation by a base to form the reactive anion.

Steric Hindrance: The substituent at C-5 can sterically shield the adjacent N-4 position, favoring attack at the more accessible N-3 nitrogen.

Thermodynamic Stability: The resulting 3-alkyl-1,3,4-thiadiazoline product is often the more thermodynamically stable isomer.

While specific kinetic data for this compound is not extensively documented, the principles of substituent effects on selectivity are well-established for the 1,3,4-thiadiazole class. The interplay between the electronic nature (EDG vs. EWG) of the C-5 substituent and the steric bulk of both the substituent and the incoming reagent governs the ultimate outcome of the reaction.

The following table illustrates the expected regioselectivity of N-alkylation on a generic 5-substituted 1,3,4-thiadiazol-2(3H)-one scaffold, based on established principles for this heterocyclic system.

| Substituent at C-5 (R) | Electronic Effect | Expected Major Alkylation Product (with R'-X) | Rationale for Selectivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | 3-Alkyl-5-methoxy-1,3,4-thiadiazol-2(3H)-one | The N-3 position is electronically favored for electrophilic attack and is sterically accessible. researchgate.net |

| -CH₃ (Methyl) | Electron-Donating (Inductive) | 3-Alkyl-5-methyl-1,3,4-thiadiazol-2(3H)-one | Similar to the methoxy derivative, alkylation is directed to the N-3 position. |

| -Ph (Phenyl) | Weakly Electron-Withdrawing (Inductive) / Donating (Resonance) | 3-Alkyl-5-phenyl-1,3,4-thiadiazol-2(3H)-one | N-3 alkylation remains the preferred pathway due to the inherent reactivity of the thiadiazolone ring system. researchgate.net |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | 3-Alkyl-5-chloro-1,3,4-thiadiazol-2(3H)-one | The EWG enhances the acidity of the N-H proton, facilitating deprotonation and subsequent N-3 alkylation. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | 3-Alkyl-5-nitro-1,3,4-thiadiazol-2(3H)-one | Strongly directs alkylation to the ring nitrogen by increasing N-H acidity. The C-5 position becomes more susceptible to nucleophilic attack if a leaving group were present. |

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 1,3,4 Thiadiazol 2 3h One

Crystal Structure Analysis via X-ray Diffraction

X-ray diffraction analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one reveals a well-defined solid-state structure, providing critical insights into its molecular geometry and the non-covalent interactions that govern its crystal lattice.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular structure of this compound is predominantly directed by hydrogen bonding. The key intermolecular interaction involves classical N—H···O hydrogen bonds, which link the three independent molecules within the crystal structure. nih.gov These hydrogen bonds are crucial in forming extensive networks that assemble into stacking layers oriented normal to the c-axis of the crystal. nih.gov

The specific hydrogen bond geometries observed are:

N1—H1A···O3(i)

N3—H3D···O5

N5—H5A···O1(ii)

In related substituted 1,3,4-thiadiazole (B1197879) derivatives, such as 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, similar N—H···O hydrogen bonds lead to the formation of dimers, which can further assemble into more complex tetrameric constructs through inversion symmetry. These tetramers are then linked by other close contacts, illustrating the diverse supramolecular architectures possible within this class of compounds.

Analysis of Asymmetric Unit and Crystal Packing

The crystal structure of this compound, determined to be in the hexagonal P61 space group, features an asymmetric unit containing three independent molecules of the compound. nih.gov These three molecules are interconnected via the previously mentioned N—H···O hydrogen bonds. nih.gov This arrangement results in a crystal packing characterized by the formation of distinct layers that stack along the c-axis, creating a stable, three-dimensional crystalline lattice. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

While a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, this computational tool is invaluable for quantifying and visualizing intermolecular contacts in molecular crystals. For related thiadiazole derivatives, Hirshfeld analysis provides a detailed breakdown of all close contacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Mechanistic Insights

NMR spectroscopy is an essential technique for confirming the molecular structure of organic compounds in solution. The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, confirming the connectivity and substitution pattern of the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Structural Confirmation of Derivatives

For the ¹H NMR spectrum, the proton of the N-H group in the thiadiazole ring typically resonates as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.govrsc.org The protons of the methoxy (B1213986) (-OCH₃) group are expected to appear as a sharp singlet in the aliphatic region, typically around δ 3.8-3.9 ppm. rsc.orgmdpi.com

In the ¹³C NMR spectrum, the two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and characteristically appear in the δ 158-180 ppm region. nih.govmdpi.com The specific shifts depend on the substituents; for instance, C2 (the carbonyl carbon) would be expected at the lower field end of this range, while C5 (bonded to the methoxy group) would be slightly more upfield. The carbon of the methoxy group typically gives a signal around δ 55-56 ppm. nih.govmdpi.com

The following tables summarize the typical chemical shift ranges for the key nuclei in methoxy-substituted 1,3,4-thiadiazole derivatives based on reported data for analogous structures.

Table 1: Typical ¹H NMR Chemical Shifts for Methoxy-1,3,4-Thiadiazole Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 10.0 - 11.5 | broad singlet |

Table 2: Typical ¹³C NMR Chemical Shifts for Methoxy-1,3,4-Thiadiazole Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~165 - 180 |

| C-OCH₃ (C5) | ~158 - 165 |

These characteristic chemical shifts provide a reliable fingerprint for the structural confirmation of this compound and its derivatives.

¹⁵N NMR Spectroscopy for Nitrogen Atom Environment Characterization

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms within a molecule. For this compound, there are two chemically distinct nitrogen atoms in the heterocyclic ring: one is an amide-like nitrogen (N3) bonded to a hydrogen and flanked by a carbonyl group and the thiadiazole sulfur atom, while the other is an imine-like nitrogen (N4) double-bonded to a carbon atom.

Correlation Spectroscopy for Elucidation of Complex Structures

Two-dimensional (2D) correlation spectroscopy techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity of a molecule's atomic framework. scribd.comscience.govwikipedia.orgyoutube.com Although specific experimental 2D NMR data for this compound are not available in the reviewed literature, the utility of these experiments for its structural confirmation can be discussed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. wikipedia.orgyoutube.comsdsu.edu For this compound, the molecule contains only two distinct proton environments: the N-H proton and the methoxy (-OCH₃) protons. As these are separated by more than three bonds, no cross-peaks would be expected in a COSY spectrum, confirming their isolation from each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. scribd.comyoutube.comsdsu.edu An HSQC spectrum would show a clear cross-peak connecting the methoxy protons to the methoxy carbon atom, confirming the -OCH₃ group's ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping long-range (typically 2-4 bonds) correlations between protons and carbons, which helps in assembling the complete molecular skeleton. scribd.comyoutube.comsdsu.edu For this compound, an HMBC spectrum would be particularly informative. It would be expected to show a correlation between the methoxy protons (-OCH₃) and the C5 carbon of the thiadiazole ring, establishing the point of attachment of the methoxy group. Furthermore, a correlation between the N-H proton and the C2 (carbonyl) carbon would confirm the lactam structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz While a specific experimental spectrum for this compound is not publicly documented, its vibrational characteristics can be predicted based on its known functional groups and data from analogous 1,3,4-thiadiazole structures. nih.govresearchgate.netdergipark.org.tr

The key functional groups in this compound include the N-H bond of the amide, the C=O of the lactam ring, the C=N double bond, the C-O single bond of the methoxy group, and the C-S bond within the heterocyclic ring. The expected vibrational frequencies for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3100 | Medium |

| C-H (methoxy) | Stretching | 3000 - 2850 | Medium |

| C=O (lactam) | Stretching | 1720 - 1680 | Strong |

| C=N (ring) | Stretching | 1630 - 1580 | Medium-Strong |

| N-H | Bending | 1600 - 1550 | Medium |

| C-O (ether) | Stretching | 1270 - 1120 | Strong |

| C-S-C (ring) | Stretching | ~660 | Weak-Medium |

The N-H stretching vibration is expected to appear as a medium-intensity band in the region of 3200-3100 cm⁻¹. A very strong absorption band between 1720-1680 cm⁻¹ would be characteristic of the carbonyl (C=O) group in the five-membered lactam ring. The endocyclic C=N stretching vibration typically appears in the 1630-1580 cm⁻¹ range. nih.gov The strong band anticipated between 1270-1120 cm⁻¹ would be indicative of the C-O stretching of the methoxy group. nih.gov Finally, weaker bands below 700 cm⁻¹ can be attributed to the C-S-C stretching of the thiadiazole ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₃H₄N₂O₂S, which corresponds to a precise molecular weight of approximately 132.14 g/mol . nih.gov Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be expected at m/z 132.

While an experimental mass spectrum is not available, a plausible fragmentation pathway can be proposed based on the structure of the molecule and known fragmentation behaviors of related compounds. researchgate.netyoutube.comnih.govmiamioh.edu Key fragmentation processes would likely involve the loss of the methoxy group and fragmentation of the thiadiazole ring.

A primary fragmentation could be the loss of a methyl radical (•CH₃) from the methoxy group via alpha-cleavage, resulting in a fragment ion at m/z 117. Another possibility is the loss of a methoxy radical (•OCH₃) to yield an ion at m/z 101. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the carbonyl group or the cleavage of the heterocyclic ring. The fragmentation of 1,2,3-thiadiazoles is often characterized by the loss of a neutral nitrogen molecule (N₂), and a similar fragmentation could be possible for this 1,3,4-thiadiazole isomer, leading to further daughter ions. nih.govrsc.org

| m/z | Proposed Fragment Ion | Formula |

| 132 | Molecular Ion [M]⁺• | [C₃H₄N₂O₂S]⁺• |

| 117 | [M - CH₃]⁺ | [C₂H₁N₂O₂S]⁺ |

| 101 | [M - OCH₃]⁺ | [C₂H₁N₂OS]⁺ |

| 73 | [M - OCH₃ - CO]⁺ | [CH₁N₂S]⁺ |

| 59 | [CH₃O-C]⁺ | [C₂H₃O]⁺ |

Computational Chemistry and Theoretical Studies of 5 Methoxy 1,3,4 Thiadiazol 2 3h One Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. researchgate.netcyberleninka.ru Functionals like Becke's three-parameter hybrid exchange-correlation functional (B3LYP) combined with basis sets such as 6-311++G(d,p) are commonly used to provide a reliable balance between accuracy and computational cost for heterocyclic systems. cyberleninka.ruscielo.bracs.orgnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. acs.org For 5-methoxy-1,3,4-thiadiazol-2(3H)-one, this process involves calculating bond lengths, bond angles, and dihedral angles. Studies on related 1,3,4-thiadiazole (B1197879) structures show that the five-membered ring is generally planar. acs.orgnih.gov The crystal structure of this compound confirms the planarity of the thiadiazole ring. nih.govresearchgate.net DFT calculations on similar thiadiazole compounds have shown excellent agreement between calculated and experimental geometric parameters. acs.org

Table 1: Selected Optimized Geometrical Parameters for 1,3,4-Thiadiazole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N–N | 1.358 - 1.403 acs.orgrdd.edu.iq | ||

| C=N | 1.299 - 1.306 rdd.edu.iq | ||

| C–S | 1.822 - 1.852 rdd.edu.iq | ||

| C=O | ~1.232 rdd.edu.iq | ||

| N–N–C | 113.0 - 114.3 rdd.edu.iq | ||

| N–C–S | ~114.1 rdd.edu.iq | ||

| C–S–C | ~83.6 rdd.edu.iq | ||

| C4–S3–C5–N6 | ~176.5 acs.org |

Note: Data is compiled from computational studies on various 1,3,4-thiadiazole derivatives and may not represent the exact values for this compound.

DFT calculations are also extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental data. scielo.brscience.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra. scielo.org.za For 1,3,4-thiadiazole derivatives, absorption bands observed in the UV-Vis region are typically assigned to π-π* and n-π* electronic transitions within the heterocyclic ring and its substituents. scielo.br

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. scielo.org.za Key vibrational modes for this compound would include N-H stretching, C=O stretching, C-O-C stretching of the methoxy (B1213986) group, and vibrations of the thiadiazole ring. For example, in related compounds, N-H and C=O vibrational frequencies have been correlated with molecular energy. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values are often in good agreement with experimental results and are crucial for structural elucidation. scielo.brrsc.org In studies of 1,3,4-thiadiazole derivatives, characteristic peaks for the two carbons of the thiadiazole ring are observed between 158-165 ppm. rsc.orgmdpi.com

Table 2: Typical Spectroscopic Data for 1,3,4-Thiadiazole Derivatives

| Spectroscopy | Parameter | Typical Range/Value | Assignment |

|---|---|---|---|

| UV-Vis | λmax | 290 - 360 nm scielo.br | π-π* and n-π* transitions |

| IR | Wavenumber (cm⁻¹) | 3190 - 3400 mdpi.com | N-H stretching |

| ~1600 mdpi.com | C=N stretching | ||

| ~1235 rdd.edu.iq | C=O stretching | ||

| ¹³C-NMR | Chemical Shift (δ) | 158 - 181 ppm rsc.orgmdpi.com | Thiadiazole ring carbons |

| ~55 ppm rsc.org | Methoxy group carbon (-OCH₃) |

| ¹H-NMR | Chemical Shift (δ) | 6.6 - 13.3 ppm scielo.br | N-H proton |

Note: The values are illustrative and based on various substituted 1,3,4-thiadiazole compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic properties. youtube.comwikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. cyberleninka.ruajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates a molecule is more reactive. cyberleninka.ru

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. cyberleninka.ru

Table 3: Key Chemical Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. ajchem-a.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. cyberleninka.ru |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. cyberleninka.ru |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. cyberleninka.ru |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the energy lowering of a system when it accepts electrons. cyberleninka.ru |

These quantum chemical parameters are valuable for predicting how a molecule like this compound might behave in a chemical reaction. cyberleninka.ru

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to understand how potential drug molecules interact with their biological targets at the atomic level. nih.govnih.gov

For derivatives of this compound, molecular docking simulations can identify the binding modes within the active site of a target protein. nih.gov These simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. researchgate.net

The analysis of the docked pose reveals key intermolecular interactions that stabilize the ligand-protein complex. Common interactions for heterocyclic compounds like thiadiazoles include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group) and acceptors (like carbonyl oxygen or nitrogen atoms) on the ligand and amino acid residues of the protein. semanticscholar.org

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

π-π Interactions: Stacking interactions between the aromatic thiadiazole ring and aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Arene-Cation Interactions: Electrostatic interactions between the electron-rich aromatic ring of the ligand and a positively charged amino acid residue like lysine or arginine. semanticscholar.org

Studies on various 1,3,4-thiadiazole derivatives have shown their ability to bind to a range of biological targets, including enzymes like kinases and reductases, by forming these types of interactions. nih.govnih.govdovepress.com

Table 4: Examples of Molecular Docking Studies with 1,3,4-Thiadiazole Derivatives

| Compound Type | Target Protein | Binding Affinity / Score | Key Interacting Residues & Interaction Type |

|---|---|---|---|

| Imidazo[2,1-b] scielo.bracs.orgnih.govthiadiazole derivative | TGF-β type I receptor kinase | Good docking score | Strong hydrogen bonding and hydrophobic interactions. nih.gov |

| Thiazole-Thiadiazole Conjugates | Target unspecified | -9.2 kcal/mol | Hydrogen bonding (Gln158), Arene-cation (Arg108). semanticscholar.org |

| Thiophene-Thiadiazole derivative | Dihydrofolate reductase (DHFR) | -1.6 E (Kcal/mol) - Total Binding Energy | Not specified. dovepress.com |

Note: This table summarizes findings from different 1,3,4-thiadiazole derivatives to illustrate the application of molecular docking.

Thermodynamic Parameter Calculations for Reaction Pathways (e.g., SPLET, SET-PT Mechanisms)

The study of reaction mechanisms is crucial for understanding the chemical reactivity of a molecule. Mechanisms such as Sequential Proton-Loss Electron Transfer (SPLET) and Single Electron Transfer-Proton Transfer (SET-PT) are important in various chemical and biological processes, including antioxidant activity. Computational chemistry allows for the calculation of thermodynamic parameters that elucidate the favorability of these pathways.

The SPLET mechanism involves two steps: the first is the deprotonation of the molecule, and the second is the transfer of an electron from the resulting anion. The key thermodynamic parameters for this mechanism are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE).

The SET-PT mechanism also involves two steps, but in the reverse order: the first is the transfer of an electron to form a radical cation, followed by the transfer of a proton from this radical cation. The important thermodynamic parameters for this pathway are the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE).

Illustrative Thermodynamic Parameters for this compound Reaction Pathways

Note: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

| Parameter | Value (kcal/mol) | Reaction Step | Mechanism |

| Ionization Potential (IP) | 180.5 | R-H → R-H•+ + e- | SET-PT |

| Proton Dissociation Enthalpy (PDE) | 250.2 | R-H•+ → R• + H+ | SET-PT |

| Proton Affinity (PA) | 210.8 | R-H → R- + H+ | SPLET |

| Electron Transfer Enthalpy (ETE) | 85.3 | R- → R• + e- | SPLET |

These parameters help in determining the preferred reaction pathway under different conditions. A lower value for a particular parameter indicates a more favorable step.

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Parameter Prediction

In silico prediction of ADMET properties is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov Various computational models and software are used to predict these properties for novel compounds. For 1,3,4-thiadiazole derivatives, in silico ADMET studies have been performed to assess their drug-likeness. researchgate.net

These predictive models are built on large datasets of known drugs and their experimental ADMET properties. nih.gov While specific ADMET predictions for this compound are not published, we can extrapolate the types of parameters that would be evaluated based on studies of similar compounds.

Predicted ADMET Parameters for this compound

Note: The data in this table is exemplary and generated based on general predictions for small organic molecules, as specific computational studies for this compound were not found.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate ability to cross the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low probability of inhibiting this major drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic. |

| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity. |

These predictions provide a preliminary assessment of the compound's potential as a drug candidate and highlight potential liabilities that may need to be addressed in further studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com QSAR models are widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

For 1,3,4-thiadiazole derivatives, QSAR studies have been conducted to explore their potential as inhibitors of various enzymes. nih.govresearchgate.nettandfonline.com These studies typically involve calculating a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

A general QSAR model can be represented by the following equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where f is a mathematical function and the descriptors are numerical representations of the molecular structure.

Hypothetical QSAR Model for a Biological Activity of this compound Analogs

Note: The following table presents a hypothetical QSAR model and data for illustrative purposes, as no specific QSAR study for this compound was found.

| Compound | LogP (Hydrophobicity) | Molecular Weight (MW) | Dipole Moment (Debye) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Analog 1 | 1.2 | 132.14 | 3.5 | 10.5 | 10.2 |

| Analog 2 | 1.5 | 146.17 | 3.8 | 8.2 | 8.5 |

| Analog 3 | 0.9 | 118.11 | 3.2 | 15.1 | 14.8 |

| Analog 4 | 1.8 | 160.20 | 4.1 | 6.5 | 6.7 |

The predictive power of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to guide the design of new, more potent analogs.

Biological Activity and Mechanistic Studies of 5 Methoxy 1,3,4 Thiadiazol 2 3h One and Its Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 5-methoxy-1,3,4-thiadiazol-2(3H)-one have been investigated for their inhibitory effects on several key enzymes implicated in various diseases. These studies provide valuable insights into the structure-activity relationships that govern the potency and selectivity of these compounds.

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. tbzmed.ac.ir

Recent research has highlighted the potential of 1,3,4-thiadiazole (B1197879) derivatives as potent AChE inhibitors. A series of benzamide (B126) derivatives incorporating the 1,3,4-thiadiazole nucleus demonstrated significant anticholinesterase activity, with some compounds exhibiting inhibitory effects in the nanomolar range. tbzmed.ac.ir The study emphasized the importance of the 1,3,4-thiadiazole core in achieving this high potency. tbzmed.ac.ir

One of the most active compounds in this series, featuring a fluorine atom on the meta position of the phenyl ring, displayed an IC50 value of 1.82 ± 0.6 nM. tbzmed.ac.ir This level of activity suggests that the 1,3,4-thiadiazole scaffold is a promising starting point for the design of novel and effective anti-Alzheimer's agents. tbzmed.ac.ir

To understand the mechanism by which these compounds inhibit AChE, kinetic studies are often employed. These studies can reveal whether the inhibitor binds to the active site of the enzyme, to the enzyme-substrate complex, or to both, which correspond to competitive, uncompetitive, and mixed-type inhibition, respectively.

While specific kinetic studies for this compound derivatives are not extensively documented in the available literature, studies on structurally related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, provide a methodological framework. For instance, the inhibition mechanism of certain 1,3,4-oxadiazole derivatives against AChE has been determined using Lineweaver-Burk plots, a graphical method to analyze enzyme kinetics. nih.gov This approach allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence and absence of the inhibitor. nih.gov Such analyses are crucial for elucidating the precise molecular interactions between the inhibitor and the enzyme. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for CA inhibitors, with marketed drugs like acetazolamide (B1664987) and methazolamide (B1676374) featuring this heterocyclic core. acs.org Research has shown that various 2-substituted 1,3,4-thiadiazole-5-sulfonamides are effective inhibitors of CA isozymes. For example, a study on a series of these compounds reported significant inhibitory activity against carbonic anhydrase II (CA II), with I50 values ranging from 1.91 x 10⁻⁷ M to 3.3 x 10⁻⁸ M. nih.gov

Furthermore, bis-sulfonamide derivatives containing the 1,3,4-thiadiazole ring have been identified as potent inhibitors of several CA isoforms, including the cytosolic CA II and the transmembrane CA IX, with inhibition constants in the nanomolar range. nih.gov Specifically, these compounds exhibited K_I values between 21–129 nM against human CA II and 23–79 nM against human CA IX. nih.gov

Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Type | Target Isoform(s) | Inhibition Data | Reference |

|---|---|---|---|

| 2-substituted 1,3,4-thiadiazole-5-sulfonamides | CA II | I50: 3.3 x 10⁻⁸ M - 1.91 x 10⁻⁷ M | nih.gov |

Phosphodiesterase-7 (PDE7) is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular signaling pathways. nih.gov Inhibition of PDE7 has been explored as a potential therapeutic strategy for neurological and inflammatory disorders. nih.govnih.gov

While direct studies on this compound and its close derivatives as PDE7 inhibitors are not prominent in the current literature, the broader field of PDE7 inhibition by heterocyclic compounds is an active area of research. For instance, compounds based on a spiroquinazolinone scaffold have been developed as potent and selective PDE7 inhibitors, with IC50 values in the low nanomolar range. researchgate.net The exploration of diverse heterocyclic systems for PDE7 inhibition suggests that the 1,3,4-thiadiazole scaffold could also be a candidate for designing novel PDE7 inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing transcription. HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govresearchgate.net

Derivatives of the 1,3,4-thiadiazole ring have shown significant potential as HDAC inhibitors. A study on a series of 5-aryl-1,3,4-thiadiazole-based hydroxamic acids revealed potent anticancer and HDAC inhibitory activities. nih.gov Several of these compounds exhibited IC50 values for cytotoxicity that were 5- to 10-fold lower than the approved HDAC inhibitor, SAHA (suberoylanilide hydroxamic acid). nih.gov Docking studies further indicated that these compounds have high binding affinities for HDAC2 and HDAC8. nih.gov

In another study, 5-substituted-phenyl-1,3,4-thiadiazole-based hydroxamic acids also demonstrated potent cytotoxicity and HDAC inhibition, with some derivatives being two- to five-fold more potent than SAHA against several cancer cell lines. researchgate.net

Table 2: HDAC Inhibition by 1,3,4-Thiadiazole-Based Hydroxamic Acids

| Compound Series | Key Findings | Reference |

|---|---|---|

| 5-aryl-1,3,4-thiadiazole-based hydroxamic acids | IC50 values 5- to 10-fold lower than SAHA in 4 human cancer cell lines. Strong HDAC inhibition effects. | nih.gov |

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has been identified as a promising therapeutic target for inflammatory diseases and cancer. nih.gov Modulators of this receptor, including antagonists, are of significant interest in drug discovery.

Currently, there is a lack of specific research directly linking this compound or its derivatives to A3AR antagonism. The development of A3AR antagonists has largely focused on other heterocyclic scaffolds. nih.gov However, the vast chemical space of 1,3,4-thiadiazole derivatives remains to be fully explored for its potential to interact with this and other G protein-coupled receptors.

Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both heme and chlorophyll, making it an attractive target for the development of herbicides. nih.gov PPO inhibitors are known for their low toxicity, high efficacy at low concentrations, and broad-spectrum activity against various weeds. nih.gov While direct studies on this compound as a PPO inhibitor are not extensively detailed in the provided results, the broader class of nitrogen-containing heterocycles, which includes thiadiazoles, has been a focus of herbicide research. The structural diversity of compounds that can inhibit PPO suggests that thiadiazole derivatives could be designed to fit the active site of the enzyme. researchgate.net The development of PPO-inhibiting herbicides has been ongoing for decades, leading to the commercialization of approximately 30 such compounds. nih.gov

Antimicrobial Activity and Mechanisms

Derivatives of 1,3,4-thiadiazole are recognized for their significant antimicrobial properties, including antibacterial and antifungal activities. nih.govrsc.org The interest in these compounds is fueled by the increasing challenge of antimicrobial resistance. nih.gov

Antibacterial Mechanisms against Specific Strains (e.g., DNA Binding)

Several studies have highlighted the antibacterial potential of 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov For instance, certain synthesized 1,3,4-thiadiazole molecules have demonstrated inhibitory effects against Klebsiella pneumoniae and Staphylococcus hominis. rsc.org Furthermore, some derivatives have shown activity against Staphylococcus epidermidis and alpha Streptococcus haemolyticus. rsc.org The mechanism of action for some of these compounds involves interaction with DNA. UV-vis spectroscopic methods have been employed to investigate the binding of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA), suggesting that this interaction is a key part of their antibacterial activity. nih.govrsc.org

| Compound/Derivative | Bacterial Strain(s) Inhibited | Noted Activity/Mechanism |

| 1,3,4-Thiadiazole derivatives (general) | Klebsiella pneumoniae, Staphylococcus hominis | Inhibitory effect |

| 1,3,4-Thiadiazole derivatives (molecules 1, 3, 4) | Staphylococcus epidermidis, alpha Streptococcus haemolyticus | Inhibitory effect |

| 1,3,4-Thiadiazole derivatives | Staphylococcus epidermidis protein | Inhibitory effect, interaction with CT-DNA. nih.govrsc.org |

| 2,5-disubstituted oxadiazole/thiadiazole derivatives | S. aureus, E. faecalis, E. coli, K. pneumoniae | Moderate to potent activity against selective strains. nih.gov |

Antifungal Mechanisms

The antifungal properties of 1,3,4-thiadiazole derivatives have also been a subject of investigation. rsc.orgnih.gov Some derivatives have been found to be active against Candida albicans. nih.govresearchgate.net One particular study focused on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), which demonstrated potent antifungal activity against various Candida species, including azole-resistant isolates, and molds. nih.gov The mechanism of its antifungal action involves the disruption of cell wall biogenesis. nih.gov This was evidenced by the inability of treated cells to maintain their shape, the formation of giant cells, and leakage of protoplasmic material. nih.gov Specifically, the compound caused disturbances in the chitin (B13524) septum and an uneven distribution of chitin and β(1→3) glucan. nih.gov However, it did not affect the ergosterol (B1671047) content in the fungal cells. nih.gov Another study highlighted that some biphenyl (B1667301) imidazo[2,1-b] nih.govrsc.orgresearchgate.netthiadiazole derivatives exhibited moderate to good activity compared to the standard antifungal amphotericin B. nih.gov

Role of the N-C-S Moiety in Antimicrobial Action

The N-C-S (thiourea) fragment is a crucial structural component for the biological activity of many thiazole (B1198619) and thiadiazole derivatives. nih.gov The Hantzsch synthesis, a classic method for creating thiazole rings, utilizes reactants containing this N-C-S fragment, such as thiourea, thioamides, and thiosemicarbazides. nih.gov The presence and reactivity of this moiety are often linked to the antimicrobial efficacy of the resulting compounds. The amine group in 2-amino-1,3,4-thiadiazole (B1665364), for instance, is a key site for derivatization to produce new pharmacologically active molecules. nih.gov

Anticancer / Cytotoxic Activity and Cellular Targets

The 1,3,4-thiadiazole scaffold is a promising framework for the development of anticancer agents. nih.govmdpi.com These compounds have shown cytotoxic activity against various cancer cell lines, including breast cancer. nih.gov

Inhibition of DNA and RNA Synthesis

A probable mechanism for the anticancer activity of 1,3,4-thiadiazole derivatives is their ability to interfere with the synthesis of DNA and, consequently, RNA. nih.gov This is thought to be due to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525), a building block of nucleic acids. nih.gov By disrupting these fundamental cellular processes, these compounds can inhibit the proliferation of cancer cells. nih.gov Some derivatives have been specifically identified as inhibitors of enzymes crucial for nucleotide synthesis, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH). mdpi.com

| Derivative Class | Cancer Cell Line(s) | Observed Effect/Mechanism |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 (breast cancer) | Strong anti-proliferative activity. nih.gov |

| 1,3,4-Thiadiazole derivatives (general) | Various cancer cells | Interference with DNA synthesis. nih.gov |

| 5-Aryl substituted 1,3,4-thiadiazole-2-amine derivatives | - | Inhibition of focal adhesion kinase (FAK). mdpi.com |

| 2-Amino-1,3,4-thiadiazole derivatives | - | Inhibition of inosine monophosphate dehydrogenase (IMPDH). mdpi.com |

Impact on Cell Division and Proliferation

Derivatives of 1,3,4-thiadiazole have demonstrated notable effects on cell division and proliferation, primarily in the context of cancer research. The ability of these compounds to disrupt DNA replication is a key mechanism underlying their anti-proliferative effects. nih.gov For instance, certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have been shown to inhibit the proliferation of breast cancer cells. nih.gov

Studies have revealed that these compounds can induce cell cycle arrest. For example, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was found to induce cell cycle progression through the G1 phase into the S phase in lung carcinoma cells. nih.gov Furthermore, some derivatives have been observed to inhibit DNA biosynthesis in breast cancer cell lines, with the effect being concentration-dependent. mdpi.com The anti-proliferative activity of these compounds is often evaluated using assays that measure cell viability and DNA synthesis. nih.govmdpi.com

Activity against Specific Cancer Cell Lines (e.g., HepG-2, A-549, SKNMC, HT-29, PC3, MCF-7)

Derivatives of 1,3,4-thiadiazole have been extensively evaluated for their cytotoxic activity against a variety of human cancer cell lines, with some compounds exhibiting significant and selective effects.

HepG-2 (Hepatocellular Carcinoma): Several 1,3,4-thiadiazole derivatives have shown good anticancer activity against the HepG-2 cell line. nih.gov For instance, new pyrazole-based 1,3,4-thiadiazoles demonstrated moderate-to-high activity, with one derivative having a 4-nitrophenyl substituent showing an IC₅₀ value of 8.107 μM. nih.gov Another study reported a series of 1,3,4-thiadiazoles where a compound with a methoxy (B1213986) group on the aryl moiety showed promising activity against HepG-2 with an IC₅₀ value of 8.03±0.5 μM. nih.gov

A-549 (Lung Carcinoma): Cinnamic acid derivatives bearing a 1,3,4-thiadiazole ring have demonstrated potent activity against the A549 cell line, with one compound exhibiting an IC₅₀ value of 0.52 μg/mL. nih.gov Additionally, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed good antiproliferative activity against A549 cells. nih.gov In another study, a disulfide derivative containing a 1,3,4-thiadiazole moiety was the most active against A549 cells with an IC₅₀ value of 3.62 μM. nih.gov

SKNMC (Neuroblastoma): A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives were evaluated for their anticancer activity. A compound with a para-methoxy group showed the highest inhibitory potency against the SKNMC cell line with an IC₅₀ value of 5.41 ± 0.35 µM. nih.gov

HT-29 (Colon Cancer): Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide were also tested against the HT-29 cell line. A compound with a fluorine atom at the ortho position exhibited the most cytotoxic activity with an IC₅₀ value of 12.57 ± 0.6 µM. nih.gov Another series of 1,3,4-thiadiazole-linked phthalimide (B116566) derivatives showed that a compound with a 4-nitrobenzoyl moiety had the best anticancer activity against HT-29 with an IC₅₀ of 23.83 μM. nih.gov

PC3 (Prostate Cancer): The same series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives showed a compound with a para-methoxy group demonstrating the highest inhibitory potency against PC3 cells, with an IC₅₀ of 22.19 ± 2.1 µM. nih.gov Another study on 1,3,4-thiadiazole thioglycosides showed moderate-to-good anticancer activity against PC-3 cells. nih.gov

MCF-7 (Breast Cancer): Numerous 1,3,4-thiadiazole derivatives have shown significant activity against the MCF-7 breast cancer cell line. nih.govmdpi.com For example, a cinnamic acid derivative with two methoxy groups showed an IC₅₀ value of 0.28 μg/mL. nih.gov In another study, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exhibited an IC₅₀ value of 49.6 µM against MCF-7 cells. mdpi.com Furthermore, a series of 3-heteroarylindoles with a 1,3,4-thiadiazole moiety showed IC₅₀ values in the range of 1.01–2.04 µM. nih.gov

| Cell Line | Cancer Type | Active Derivative Example | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| HepG-2 | Hepatocellular Carcinoma | Pyrazole-based 1,3,4-thiadiazole with 4-nitrophenyl substituent | 8.107 μM | nih.gov |

| A-549 | Lung Carcinoma | Cinnamic acid derivative with two methoxy groups | 0.52 μg/mL | nih.gov |

| SKNMC | Neuroblastoma | N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 5.41 ± 0.35 µM | nih.gov |

| HT-29 | Colon Cancer | N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 12.57 ± 0.6 µM | nih.gov |

| PC3 | Prostate Cancer | N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 22.19 ± 2.1 µM | nih.gov |

| MCF-7 | Breast Cancer | Cinnamic acid derivative with two methoxy groups | 0.28 μg/mL | nih.gov |

Anti-inflammatory and Analgesic Mechanisms

While the primary focus of many studies on 1,3,4-thiadiazole derivatives has been on their anticancer properties, some research has also explored their potential as anti-inflammatory and analgesic agents. The molecular targets for the anti-inflammatory activity of these compounds can include enzymes like cyclooxygenase (COX). nih.gov

Anticonvulsant Activity and Structure-Activity Relationships

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with significant anticonvulsant activity. The mechanism of action is often attributed to their ability to prevent neuron firing in the brain, potentially through interaction with the GABA-A pathway, leading to an influx of chloride ions. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the anticonvulsant potency of these derivatives. It has been observed that compounds substituted with an electron-withdrawing group tend to show better potency compared to those with electron-donating groups. nih.gov For instance, a study on 2,5-disubstituted 1,3,4-thiadiazoles found that a compound with an OCH₃ group, 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, was highly effective in an in-vivo anticonvulsant model. nih.gov Another study reported that a compound with a chloro substituent, {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one}, showed significant inhibition in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms (e.g., SPLET, SET-PT)

Information regarding the antioxidant activity and specific radical scavenging mechanisms such as Sequential Proton-Loss Electron-Transfer (SPLET) and Single Electron Transfer-Proton Transfer (SET-PT) for this compound and its derivatives is not extensively detailed in the provided search results. However, the broader class of 1,3,4-oxadiazole derivatives, which are structurally related, have been noted for their antioxidant properties. researchgate.net This suggests a potential area for future investigation for the 1,3,4-thiadiazole class of compounds.

Other Reported Biological Activities

The versatile 1,3,4-thiadiazole scaffold has been incorporated into molecules exhibiting a wide array of other biological activities.

Antiviral: Derivatives of 1,3,4-oxadiazole, a related heterocyclic compound, have shown antiviral properties. researchgate.net

Antituberculosis: Some studies have investigated the antituberculosis potential of 1,3,4-thiadiazole derivatives. researchgate.net

Diuretic: Several studies have reported the diuretic activity of 1,3,4-thiadiazole derivatives. nih.govscispace.comresearchgate.netbiopolymers.org.uanuph.edu.ua For example, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles showed a significant increase in the excretion of both water and electrolytes. scispace.comresearchgate.net The highest diuretic activity was observed for a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole. nih.govscispace.comresearchgate.net The mechanism of diuretic action for some derivatives is linked to the inhibition of carbonic anhydrase. nuph.edu.ua

Antidiabetic: The broader class of pyrazole (B372694) derivatives, which can be related to thiadiazole synthesis pathways, have been reported to have antihyperglycemic properties. semanticscholar.org

Antidepressant: A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized and shown to possess marked antidepressant properties, with one compound, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, being particularly promising. nih.gov

Antiulcer: This activity is mentioned as a potential property of the broader class of heterocyclic compounds, though specific examples for this compound derivatives were not detailed in the search results.

Antimalarial: The related 1,3,4-oxadiazole derivatives have been reported to have antimalarial properties. researchgate.net

Antileishmanicidal: Several novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives have been synthesized and shown to have significant inhibitory activity against the promastigote form of Leishmania major. nih.gov Another study on 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines also reported good anti-leishmanial activity. nih.gov

Anti-influenza: While not specifically detailed for this compound, the general class of 1,3,4-thiadiazoles has been studied for a wide range of biological activities. researchgate.net

Antihyperlipidemia and Antihypertensive: Diuretic drugs, which include some 1,3,4-thiadiazole derivatives, are commonly used in the management of hypertension. nih.govnuph.edu.ua

| Activity | Example Derivative Class/Compound | Key Finding | Reference |

|---|---|---|---|

| Diuretic | 5-methyl-1,3,4-thiadiazole derivatives | Significant increase in water and electrolyte excretion. | scispace.comresearchgate.net |

| Antidepressant | 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | Promising antidepressant activity. | nih.gov |

| Antileishmanicidal | 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives | Significant inhibitory activity against Leishmania major. | nih.gov |

| Anticonvulsant | 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Highly effective in an in-vivo anticonvulsant model. | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

The 1,3,4-thiadiazole (B1197879) nucleus is a well-established "privileged scaffold" in drug discovery, recognized for its wide array of pharmacological activities. ajprd.comnih.govnih.gov This five-membered heterocyclic ring is a bioisostere of pyrimidine (B1678525) and oxadiazole, allowing it to interact with various biological targets. nih.gov Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. ajprd.comnih.gov The mesoionic character of the 1,3,4-thiadiazole ring enables it to cross cellular membranes, an essential property for drug candidates. nih.govmdpi.com